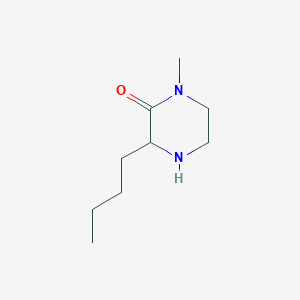

3-Butyl-1-methylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWAGOYADKISGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Butyl-1-methylpiperazin-2-one chemical properties and structure

An In-depth Technical Guide to 3-Butyl-1-methylpiperazin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted heterocyclic compound belonging to the piperazinone class. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document details the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of this compound. While specific peer-reviewed data on this exact molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust technical foundation for researchers, scientists, and drug development professionals. The potential applications, reactivity, and handling precautions are also discussed, positioning this compound as a valuable building block for further investigation in pharmaceutical and chemical research.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperazin-2-one, featuring a butyl group at the C3 position and a methyl group at the N1 position. The core structure is a six-membered ring containing two nitrogen atoms, with one participating in an amide (lactam) functionality. This structural arrangement imparts specific chemical characteristics that are crucial for its potential biological activity and synthetic utility.

Caption: 2D Chemical Structure of this compound.

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The table below summarizes the key computed and reported properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | [3] |

| Molecular Weight | 170.25 g/mol | [3][4] |

| Appearance | Liquid (Predicted/Reported) | [5] |

| CAS Number | 1073556-04-3 | [3] |

| XLogP3 | 0.8 | [4] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Purity | ≥95% (Typical for commercial samples) | [5] |

| Note: Data is for the closely related isomer (3R)-3-isobutyl-1-methyl-piperazin-2-one and is expected to be highly similar. |

Synthesis and Purification

While a specific, dedicated synthesis for this compound is not prominent in the literature, a robust synthetic route can be designed based on established methodologies for constructing substituted piperazin-2-one rings.[7][8] A common and effective strategy involves the cyclization of an N-substituted ethylenediamine derivative with an α-amino acid ester.

A plausible approach begins with the reductive amination of N-methylethylenediamine with pentanal to form N¹-butyl-N²-methylethane-1,2-diamine. This intermediate can then undergo cyclization with an activated acrylic acid derivative, such as ethyl acrylate, followed by intramolecular aminolysis to form the lactam ring. An alternative and more direct route involves the reaction of a suitable α-amino acid derivative, such as norleucine methyl ester, with N-Cbz-aminoacetaldehyde, followed by deprotection and cyclization.[9]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative example based on common synthetic transformations for analogous structures.[9][10]

-

Reductive Amination:

-

To a solution of norleucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes.

-

Add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.

-

Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Hydrogenolytic Deprotection and Cyclization:

-

Dissolve the crude intermediate from the previous step in methanol.

-

Add palladium on carbon (10 wt% Pd/C, ~5 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC or LC-MS indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure. The cyclization to the piperazin-2-one often occurs spontaneously upon deprotection.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol to isolate the pure this compound.

-

Spectroscopic and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[11] The following data are predicted based on the known spectroscopic behavior of piperazinone derivatives and related N-alkyl amides.[12][13]

| Technique | Expected Data / Observations |

| ¹H NMR | δ (ppm) ~3.5-3.0: Multiplets for the three CH₂ protons on the piperazinone ring. δ (ppm) ~3.0-2.8: Singlet for the N-CH₃ protons. δ (ppm) ~2.5-1.5: Multiplets for the butyl chain CH₂ protons and a broad singlet for the N-H proton. δ (ppm) ~0.9: Triplet for the terminal CH₃ of the butyl group. |

| ¹³C NMR | δ (ppm) ~170: Carbonyl carbon (C=O) of the lactam. δ (ppm) ~60-40: Carbons of the piperazinone ring and the N-CH₃ group. δ (ppm) ~35-20: Carbons of the butyl side chain. δ (ppm) ~14: Terminal methyl carbon of the butyl group. |

| Mass Spec. (MS) | [M+H]⁺: Expected at m/z = 171.15. Fragmentation: Characteristic α-cleavage adjacent to the nitrogen atoms, leading to loss of the butyl group or fragments from the ring.[14] |

| FT-IR | ~3300 cm⁻¹: N-H stretching vibration (secondary amine). ~2950-2850 cm⁻¹: C-H stretching vibrations (aliphatic). ~1650 cm⁻¹: C=O stretching vibration (amide I band). ~1200-1000 cm⁻¹: C-N stretching vibrations. |

Protocol: General Analytical Procedures

-

NMR Spectroscopy: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[11]

-

Mass Spectrometry: Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., TOF or Quadrupole) to obtain high-resolution mass data.[15]

-

FT-IR Spectroscopy: Analyze the neat liquid sample using a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Reactivity and Potential Applications

The piperazine moiety is a cornerstone in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antiviral effects.[16][17] this compound contains several key functional groups that dictate its reactivity and potential as a scaffold in drug discovery.

-

Secondary Amine (N4): The N-H group is a key site for further functionalization. It can be alkylated, acylated, or used in reductive amination reactions to append other molecular fragments, enabling the exploration of structure-activity relationships (SAR).[18][19]

-

Lactam (Amide): The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl oxygen and N-H group can act as hydrogen bond acceptors and donors, respectively, which is crucial for binding to biological targets.

-

Tertiary Amine (N1): The N-methyl group makes this nitrogen a tertiary amine, which is typically a weak base. This site can influence the molecule's overall basicity, solubility, and pharmacokinetic profile.

Given the prevalence of the piperazine core in centrally acting drugs, this compound could serve as an intermediate for novel agents targeting neurotransmitter receptors.[1][17] The butyl group provides lipophilicity, which may enhance blood-brain barrier penetration.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[20]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chiral heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its structure combines the pharmacologically relevant piperazin-2-one core with alkyl substituents that can be tailored to modulate physicochemical and biological properties. This guide provides a foundational understanding of its structure, properties, synthesis, and analysis, derived from established chemical knowledge of related compounds. The synthetic and analytical protocols described herein offer a practical framework for researchers to produce, characterize, and utilize this versatile intermediate in the pursuit of novel therapeutic agents and other advanced chemical applications.

References

- Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- PubChem. (n.d.). (3R)-3-isobutyl-1-methyl-piperazin-2-one. National Center for Biotechnology Information.

- Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.

- National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56, 418-426.

- LookChem. (n.d.). (R)-3-Methylpiperazin-2-one.

- MedchemExpress. (n.d.). Piperazin-2-one.

- Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry.

- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.

-

de Oliveira, M. A. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-593. Retrieved from [Link]

- S. Periandy, S. Mohan. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.

- BenchChem. (n.d.). (S)-3-Methylpiperazin-2-one.

- Wikipedia. (n.d.). Piperazine.

- ChemScene. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- ChemScene. (n.d.). (R)-3-Methylpiperazin-2-one.

- BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one.

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

- PubMed Central. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.

- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.

- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. (3R)-3-isobutyl-1-methyl-piperazin-2-one | C9H18N2O | CID 91667352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 10. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 14. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. (R)-3-Methylpiperazin-2-one|lookchem [lookchem.com]

Physicochemical characteristics of 3-Butyl-1-methylpiperazin-2-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Butyl-1-methylpiperazin-2-one

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives recognized for their significant roles in the pharmacodynamic and pharmacological profiles of numerous drug molecules.[1] The compound this compound, a substituted piperazinone, represents a molecule of interest for researchers in drug discovery and development. Understanding its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting and optimizing a compound's behavior in a biological system.[2] Properties such as lipophilicity, ionization state (pKa), and solubility are foundational pillars that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies for its characterization. As such, it serves as both a data repository for known attributes and a practical manual for scientists seeking to perform empirical validation. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established scientific principles.

Section 1: Core Molecular and Physical Properties

The fundamental identity of a compound is established by its structure and basic physical attributes. These data points are the first step in any characterization workflow.

Chemical Structure and Identifiers

The structure of this compound features a piperazinone ring, N-methylated at position 1 and substituted with a butyl group at position 3.

Caption: Chemical structure of this compound.

Summary of Known Properties

The following table summarizes the currently available data for this compound.

| Property | Value | Source |

| CAS Number | 1073556-04-3 | [5][6] |

| Molecular Formula | C₉H₁₈N₂O | [5][6] |

| Molecular Weight | 170.25 g/mol | [5] |

| Physical Form | Liquid | [6] |

| Purity | ≥95.0% (Typical) | [6] |

| InChI Key | GRWAGOYADKISGI-UHFFFAOYSA-N | [6] |

Section 2: Lipophilicity Analysis (logP)

Expert Insight: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is arguably the most critical physicochemical parameter in drug design.[7] It governs a molecule's ability to traverse cellular membranes, influences its binding to plasma proteins, and often correlates with metabolic stability and potential toxicity. An optimal logP value (typically between 1 and 3 for orally absorbed drugs) represents a delicate balance between aqueous solubility and membrane permeability.

Standard Protocol: Shake-Flask Method for logP Determination

The Shake-Flask method is the universally accepted "gold standard" for logP measurement due to its direct and accurate nature for values in the -2 to 4 range.[8]

Causality Behind the Method: This protocol directly measures the equilibrium partitioning of a solute between two immiscible phases (n-octanol and water), mimicking the hydrophilic and lipophilic environments in the body. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would alter the final concentration and invalidate the results.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours. Similarly, saturate n-octanol with the pH 7.4 buffer. This ensures thermodynamic equilibrium.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., a 1:1 ratio).

-

Equilibration: Seal the vial and shake it vigorously at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully sample a known volume from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous The logP is the base-10 logarithm of P.

-

Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the mass of the compound in both phases should equal the initial mass added, confirming mass balance.

Caption: Workflow for Shake-Flask logP determination.

Section 3: Acidity/Basicity Characterization (pKa)

Expert Insight: The ionization constant (pKa) defines the pH at which a molecule is 50% ionized.[10] For this compound, the secondary amine in the piperazine ring is expected to be basic. Its pKa value is crucial as the ionization state dramatically affects solubility, permeability, and the ability to form ionic interactions with biological targets.[4] A compound's charge at physiological pH (around 7.4) will dictate its behavior and distribution.

Standard Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and highly accurate method for determining pKa values. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added.[11]

Causality Behind the Method: This protocol measures the pH response of the molecule as it is progressively protonated or deprotonated by a strong acid or base. The pKa corresponds to the midpoint of the buffering region where the concentrations of the protonated and neutral species are equal. Using a co-solvent like methanol or DMSO is necessary if the compound's free base or salt form has low aqueous solubility.

Step-by-Step Methodology:

-

System Setup: Calibrate a high-precision pH electrode and meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). The titration vessel should be jacketed to maintain a constant temperature (25°C) and purged with an inert gas (e.g., argon) to prevent interference from atmospheric CO₂.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent/water mixture. An ionic strength adjuster (e.g., 0.15 M KCl) is added to maintain a constant ionic background.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, specialized software can analyze the first or second derivative of the curve to precisely locate the inflection point(s) and calculate the pKa.

-

Validation: The concentration of the compound calculated from the titration endpoint should match the initially weighed amount, confirming the purity and identity of the substance being titrated.

Caption: Workflow for Potentiometric pKa determination.

Section 4: Solubility Profile

Expert Insight: Aqueous solubility is a gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure in drug development. Therefore, accurate determination of thermodynamic solubility is essential.

Standard Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a specific solvent system at a given temperature.

Causality Behind the Method: The protocol ensures that a true equilibrium is reached by providing an excess of the solid compound and allowing sufficient time for the dissolution process to max out. This differentiates it from kinetic solubility assays, which can often overestimate the stable solubility. Filtration is a critical step to remove any undissolved solid, which would otherwise lead to a falsely high measurement.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous media (e.g., pH 7.4 phosphate buffer, Simulated Gastric Fluid, Simulated Intestinal Fluid). The excess solid ensures that the final solution is saturated.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation/Filtration: Allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid particles.

-

Quantification: Prepare a calibration curve using standards of the compound of known concentration. Analyze the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

-

Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium. The experiment should be repeated at least in triplicate.

Caption: Workflow for Thermodynamic Solubility measurement.

Conclusion

The physicochemical characterization of this compound is a fundamental requirement for its advancement as a potential research tool or therapeutic agent. While a complete experimental dataset is not yet publicly available, this guide establishes the authoritative framework for its determination. The core properties—lipophilicity (logP), ionization (pKa), and aqueous solubility—form an interconnected triad that governs the ADME profile of the molecule. By employing the robust, self-validating protocols detailed herein, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, optimize molecular design, and ultimately unlock the full potential of this and other novel chemical entities.

References

-

Loba Chemie Pvt. Ltd. (n.d.). 109-01-3 CAS | N-METHYL PIPERAZINE. Loba Chemie. Retrieved January 20, 2026, from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Retrieved January 20, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 109-01-3 | Product Name : 1-Methylpiperazine (70% in H2O). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). (3R)-3-isobutyl-1-methyl-piperazin-2-one. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved January 20, 2026, from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Retrieved January 20, 2026, from [Link]

-

International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved January 20, 2026, from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. Retrieved January 20, 2026, from [Link]_

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026, from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Grossmont College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 20, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 20, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Determination of pKa Values by Liquid Chromatography. Retrieved January 20, 2026, from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. Retrieved January 20, 2026, from [Link]

-

ACS Omega. (2019, May 22). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Publications. Retrieved January 20, 2026, from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 20, 2026, from [Link]

-

SlidePlayer. (n.d.). pka / Dissociation constants. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 10). Physical Properties in Drug Design. Retrieved January 20, 2026, from [Link]

-

YouTube. (2021, August 17). Measurement of pKa by Potentiometry. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved January 20, 2026, from [Link]

Sources

- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 11. youtube.com [youtube.com]

The Synthetic Chemist's Guide to Substituted Piperazin-2-ones: Pathways, Protocols, and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant compounds.[1][2] Its inherent conformational rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, allows for precise modulation of interactions with biological targets.[1] This guide provides a comprehensive overview of the principal synthetic pathways to substituted piperazin-2-ones, offering field-proven insights into the rationale behind experimental choices, detailed protocols for key transformations, and a comparative analysis of the available methodologies.

I. The Strategic Importance of the Piperazin-2-one Core in Medicinal Chemistry

The piperazin-2-one motif is a recurring feature in a diverse array of therapeutic agents, spanning indications from oncology to infectious diseases and central nervous system disorders.[2][3] Its value lies in its ability to serve as a versatile template for the spatial presentation of pharmacophoric elements, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The inherent chirality of many substituted piperazin-2-ones further expands their utility in the design of stereospecific therapeutics.

II. Major Synthetic Pathways to Substituted Piperazin-2-ones

The construction of the piperazin-2-one ring can be approached through several strategic disconnections. This section will delve into the most prevalent and impactful synthetic routes, examining their mechanisms, scope, and limitations.

Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR) stands as a powerful tool for the rapid generation of molecular diversity, and its application to the synthesis of piperazin-2-one precursors is well-established.[4][5]

Causality Behind the Experimental Choices: The Ugi reaction's strength lies in its convergence, allowing for the one-pot assembly of four distinct building blocks. The choice of a bifunctional starting material, such as an N-protected amino aldehyde or a component bearing a latent cyclization handle, is key to guiding the reaction toward a piperazin-2-one scaffold. Post-Ugi transformations, such as deprotection and intramolecular cyclization, are often required to furnish the final heterocyclic product.

Experimental Protocol: Two-Step Ugi/Cyclization Synthesis of a Piperazin-2-one Derivative [5]

Step 1: Ugi Four-Component Reaction

-

To a solution of glycine methyl ester hydrochloride (1.0 eq) in methanol, add potassium hydroxide (0.9 eq) and sonicate for 10 minutes.

-

Add 3-bromopropionic acid (1.0 eq), followed by phenylglyoxal hydrate (1.0 eq) and cyclohexyl isocyanide (1.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Isolate the resulting precipitate (the Ugi adduct) by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 2: Intramolecular Cyclization

-

Suspend the Ugi adduct (1.0 eq) in acetonitrile and add a catalytic amount of cesium carbonate (0.05 eq).

-

Heat the mixture to reflux for 1 hour.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in chloroform and wash with 1 M HCl (aq).

-

Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.

-

Purify the residue by silica gel column chromatography to yield the desired piperazin-2-one.

Solid-Phase Synthesis via Disrupted Ugi Reaction: The Ugi reaction is also amenable to solid-phase synthesis, enabling the construction of piperazin-2-one libraries.[6] In a typical workflow, an amino acid is anchored to a resin, followed by a disrupted Ugi condensation with an aziridine aldehyde dimer and an isonitrile. The resulting N-acyl aziridine intermediate can then be reacted with a variety of nucleophiles to introduce further diversity before cleavage from the solid support.[6]

Table 1: Comparison of Ugi-based Syntheses of Piperazin-2-ones

| Method | Starting Materials | Key Features | Yields | Stereoselectivity | References |

| Solution-Phase Ugi/Cyclization | Amino acid ester, aldehyde, carboxylic acid with leaving group, isocyanide | Two-step, one-pot potential; broad substrate scope | Moderate to Good | Dependent on chiral starting materials | [5] |

| Solid-Phase Disrupted Ugi | Resin-bound amino acid, aziridine aldehyde dimer, isonitrile, nucleophile | Library synthesis; purification by filtration | Variable | Can be stereoselective | [6] |

Ugi Reaction and Cyclization Workflow

Caption: General workflow for the two-step synthesis of piperazin-2-ones via an Ugi reaction followed by cyclization.

Tandem Reductive Amination-Cyclization

This strategy involves the initial formation of a C-N bond through reductive amination, followed by an intramolecular cyclization to construct the piperazin-2-one ring.[7]

Causality Behind the Experimental Choices: This one-pot tandem approach is highly efficient as it avoids the isolation of intermediates. The choice of a suitable N-acylated amino aldehyde or ketone and an amino acid ester as starting materials is crucial. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride, which selectively reduces the initially formed imine/iminium ion. The subsequent cyclization is often promoted by heat or a mild acid/base catalyst.

Experimental Protocol: One-Pot Tandem Reductive Amination-Transamidation-Cyclization [7]

-

To a solution of an N-(2-oxoethyl)acetamide derivative (1.0 eq) and an amino acid methyl ester (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) and 4 Å molecular sieves.

-

Stir the mixture at room temperature until the formation of the intermediate secondary amine is complete (monitored by TLC or LC-MS).

-

Heat the reaction mixture to reflux to promote the transamidation and cyclization.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reductive Amination-Cyclization Mechanism

Caption: Simplified mechanism of tandem reductive amination-cyclization for piperazin-2-one synthesis.

Asymmetric Catalytic Approaches

The demand for enantiomerically pure piperazin-2-ones has driven the development of asymmetric catalytic methods, most notably the asymmetric hydrogenation of pyrazin-2-ol precursors.[8][9]

Causality Behind the Experimental Choices: This method provides direct access to chiral piperazin-2-ones from readily available aromatic precursors. The choice of a suitable chiral phosphine ligand is paramount for achieving high enantioselectivity. The palladium catalyst, in conjunction with the chiral ligand, forms a chiral environment that directs the hydrogenation to one face of the substrate.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol [8]

-

In a glovebox, charge a high-pressure autoclave with the 5,6-disubstituted pyrazin-2-ol (1.0 eq), palladium(II) trifluoroacetate (3.0 mol%), and a chiral phosphine ligand such as (R)-TolBINAP (3.3 mol%).

-

Add p-toluenesulfonic acid monohydrate (100 mol%) and a mixture of dichloromethane and benzene (1:1).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the autoclave to 1000 psi with hydrogen and heat to 80 °C for 24-48 hours.

-

After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the chiral piperazin-2-one.

Table 2: Representative Asymmetric Syntheses of Piperazin-2-ones

| Method | Substrate | Catalyst/Ligand | Yield (%) | ee (%) | References |

| Asymmetric Hydrogenation | 5,6-Diphenylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 93 | 90 | [8] |

| Asymmetric Hydrogenation | 5,6-Di(p-tolyl)pyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 95 | 88 | [8] |

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Modern palladium catalysis offers powerful tools for the construction of the piperazin-2-one core, including intramolecular cyclizations and N-arylation reactions. While a direct, well-documented Buchwald-Hartwig N-arylation protocol on a pre-formed piperazin-2-one is not abundantly found in the literature for a wide range of substrates, related palladium-catalyzed cyclizations and aminations are highly relevant.[10][11][12][13] A general protocol for the Buchwald-Hartwig amination of N-Boc-piperazine is provided below as a foundational method that can be adapted for piperazin-2-one substrates.

Causality Behind the Experimental Choices: The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds. The choice of a palladium precatalyst, a sterically hindered and electron-rich phosphine ligand (e.g., RuPhos, XantPhos), and a suitable base (e.g., NaO-t-Bu, Cs₂CO₃) is critical for achieving high yields, especially with less reactive aryl chlorides. The ligand plays a key role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

General Experimental Protocol: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and the base (e.g., NaO-t-Bu, 1.4-2.0 eq).

-

In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Comparative Analysis and Future Outlook

The choice of synthetic route to a desired substituted piperazin-2-one is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

-

For rapid library synthesis and high diversity, the Ugi reaction, particularly on a solid support, is an excellent choice.

-

For efficient, one-pot syntheses from simple precursors, tandem reductive amination-cyclization offers a compelling strategy.

-

When enantiopurity is paramount, asymmetric catalytic methods like the hydrogenation of pyrazin-2-ols provide a direct and elegant solution.

-

For the introduction of aryl or heteroaryl substituents at the nitrogen atoms, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice, offering broad functional group tolerance and high yields.

The field of piperazin-2-one synthesis continues to evolve, with ongoing efforts focused on the development of more efficient, sustainable, and stereoselective methods. The exploration of novel catalytic systems and the application of flow chemistry are expected to further enhance our ability to access this important class of heterocycles, thereby fueling the discovery of new and improved therapeutic agents.

IV. References

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

-

Jassem, A. M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(4), 1266-1278.

-

Buchwald, S. L., & Hartwig, J. F. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Accounts of Chemical Research, 41(11), 1534-1544.

-

Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.

-

Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile One-Pot Four-Component Condensation. Angewandte Chemie International Edition in English, 1(1), 8-21.

-

Zhang, W., et al. (2022). Pd-Catalyzed Aerobic Intermolecular 1,2-Diamination of Conjugated Dienes: Regio- and Chemoselective Synthesis of Piperazines and 2-Piperazinones. Chemistry-A European Journal, 28(53), e202201897.

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238.

-

JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7).

-

Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404.

-

Dalla, V., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(21), 5178.

-

Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.

-

Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Unpublished manuscript.

-

De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(1), 1-19.

-

Savic, V., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3467-3476.

-

Mach, R. H., & Reilly, S. W. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.

-

Jassem, A. M. (2020). New palladium catalyst: A mechanistic study. Unpublished manuscript.

-

Stoltz, B. M., et al. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 20(21), 6853-6857.

-

González-López, M., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9039-9051.

-

Rawal, V. H., & Montgomery, T. D. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743.

-

Dinsmore, C. J., & Beshore, D. C. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204.

-

Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.

-

Marsault, E., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(18), 4846-4849.

-

Dömling, A., et al. (2015). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. ACS Combinatorial Science, 17(3), 163-167.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Enigmatic Mechanism of Action of 3-Butyl-1-methylpiperazin-2-one: A Technical Guide for Preclinical Investigation

Abstract

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutics.[1] 3-Butyl-1-methylpiperazin-2-one is a novel derivative within this class, and as of the date of this publication, its mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for the systematic investigation of this compound's biological activity. We will delve into plausible, literature-supported hypotheses for its mechanism of action, drawing parallels with structurally related compounds. Furthermore, this document will serve as a practical handbook, furnishing detailed experimental protocols and data interpretation strategies to empower researchers in their quest to unravel the therapeutic potential of this intriguing molecule. Our approach is grounded in the principles of rigorous scientific inquiry, aiming to build a robust understanding of the compound's pharmacology from the ground up.

Introduction: The Therapeutic Promise of the Piperazin-2-one Core

The piperazine ring and its derivatives are ubiquitous in pharmacology, forming the structural basis for drugs targeting a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious agents.[2][3] The inclusion of a carbonyl group to form the piperazin-2-one moiety imparts unique physicochemical properties, enhancing its utility as a versatile synthetic intermediate and a core component of bioactive molecules.[4] Many piperazine derivatives with central pharmacological activity are known to modulate monoamine pathways.[5][6]

This compound, with its N-methylation and a butyl substitution at the 3-position, presents a unique chemical entity with untapped therapeutic potential. The lack of existing biological data necessitates a structured and hypothesis-driven approach to its investigation. This guide aims to provide that structure, enabling researchers to efficiently and effectively probe its mechanism of action.

Molecular Structure of this compound:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₈N₂O

-

Molecular Weight: 170.25 g/mol [7]

The following sections will outline three primary speculative mechanisms of action for this compound, followed by a detailed experimental roadmap for their validation.

Speculative Mechanisms of Action: Formulating Testable Hypotheses

Given the broad bioactivity of the piperazine and piperazin-2-one classes, we can formulate several plausible hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Monoaminergic Systems

A significant number of centrally active piperazine derivatives exert their effects by interacting with dopamine and serotonin receptors and transporters.[1][5] The structural resemblance of this compound to known monoaminergic modulators makes this a primary avenue of investigation.

-

Rationale: The piperazine nucleus is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families. The N-methyl group and the butyl side chain could influence receptor subtype selectivity and affinity.

-

Potential Targets:

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇)

-

Dopamine Receptors (e.g., D₁, D₂, D₃)

-

Serotonin Transporter (SERT) and Dopamine Transporter (DAT)

-

Hypothesis 2: Enzyme Inhibition

The piperazinone ring can act as a bioisostere for other cyclic structures found in enzyme active sites. The compound's substituents may facilitate binding to and inhibition of specific enzymes.

-

Rationale: The lactam functionality within the piperazin-2-one ring could mimic a peptide bond, suggesting potential interactions with proteases. Alternatively, the overall shape and electronic distribution of the molecule might allow it to fit into the active site of various metabolic or signaling enzymes.

-

Potential Enzyme Classes:

-

Cyclic Nucleotide Phosphodiesterases (PDEs)

-

Histone Deacetylases (HDACs)

-

Kinases

-

Hypothesis 3: Ion Channel Modulation

While less common for piperazine derivatives, the modulation of ion channel activity is a possible mechanism for novel small molecules.

-

Rationale: The lipophilic butyl group could facilitate the compound's interaction with the lipid membrane, bringing the polar piperazinone core in proximity to ion channel pores or allosteric binding sites.

-

Potential Ion Channel Targets:

-

Voltage-gated sodium channels (Naᵥ)

-

Voltage-gated calcium channels (Caᵥ)

-

Potassium channels (Kᵥ)

-

A Roadmap for Experimental Validation

This section provides a structured, multi-tiered approach to systematically test the aforementioned hypotheses. The workflow is designed to progress from broad, high-throughput screening to more focused, mechanistic studies.

Tier 1: Initial Screening and Target Identification

The first step is to cast a wide net to identify potential biological targets. This can be achieved through a combination of computational and high-throughput experimental approaches.

Computational tools can predict potential protein targets based on the chemical structure of this compound.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

-

Database Selection: Utilize publicly available and commercial target prediction platforms (e.g., SwissTargetPrediction, SuperPred, ChEMBL).

-

Similarity Searching: Perform 2D and 3D similarity searches against databases of known bioactive molecules.

-

Docking Studies: If high-probability targets are identified, perform molecular docking studies to predict binding modes and estimate binding affinities.

-

Data Analysis: Consolidate the predicted targets and rank them based on prediction scores and biological relevance.

Phenotypic screening in various cell lines can provide initial clues about the compound's biological effects without a priori knowledge of its target.

Experimental Protocol: Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and/or a panel of primary cells relevant to different physiological systems (e.g., neurons, hepatocytes, cardiomyocytes).

-

Assay Plate Preparation: Seed cells in 96-well or 384-well plates.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Endpoint Measurement: After a suitable incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific).

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for each cell line.

Data Presentation: Phenotypic Screening Results

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Carcinoma | |

| HeLa | Cervical Cancer | |

| SH-SY5Y | Neuroblastoma | |

| Primary Neurons | Cortical |

Tier 2: Target-Specific In Vitro Assays

Based on the results of Tier 1, the next step is to perform target-specific assays to validate the initial findings and confirm direct interactions with hypothesized targets.

These assays directly measure the affinity of this compound for specific receptors.

Experimental Protocol: Radioligand Binding Assay (Example: 5-HT₁A Receptor)

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT₁A receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ value.

These assays measure the ability of the compound to inhibit the activity of a specific enzyme.

Experimental Protocol: Enzyme Inhibition Assay (Example: PDE4)

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human PDE4 enzyme and its substrate, cAMP.

-

Reaction Mixture: In a 384-well plate, combine the PDE4 enzyme, varying concentrations of this compound, and initiate the reaction by adding cAMP.

-

Incubation: Incubate at 30°C for a specified time.

-

Detection: Terminate the reaction and measure the amount of AMP produced using a commercially available assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay, Promega).

-

Data Analysis: Determine the IC₅₀ value for the inhibition of PDE4.

Tier 3: Cellular and Functional Assays

Once a direct target has been confirmed, cellular assays are crucial to understand the functional consequences of the compound-target interaction in a biological context.

If the target is a GPCR, measuring changes in downstream second messengers (e.g., cAMP, IP₃, Ca²⁺) is essential.

Experimental Protocol: cAMP Assay (for Gₛ or Gᵢ-coupled GPCRs)

-

Cell Culture: Culture a cell line expressing the target receptor in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer).

-

Data Analysis: Generate dose-response curves to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

To investigate the downstream effects of target engagement, Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cells with this compound for various time points and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total signaling proteins (e.g., p-ERK/total ERK, p-Akt/total Akt).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: Quantify band intensities to determine the change in protein phosphorylation relative to controls.

Visualization of a Hypothetical Signaling Pathway

Caption: Hypothetical GPCR signaling pathway modulated by the compound.

Synthesizing the Evidence: Building a Cohesive Mechanistic Narrative

The data generated from this multi-tiered approach must be integrated to construct a comprehensive understanding of the mechanism of action of this compound. A positive result in a binding assay, coupled with a corresponding functional response in a cellular assay and downstream signaling changes, provides strong evidence for a particular mechanism. Conversely, negative results are equally informative, serving to exclude certain hypotheses and refine the direction of future research.

Logical Flow for Mechanism of Action Elucidation

Caption: Workflow for elucidating the mechanism of action.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like this compound is a meticulous process of hypothesis generation, rigorous experimental testing, and careful data interpretation. By leveraging the known pharmacology of the broader piperazinone class, we have outlined a rational and efficient path forward. The experimental framework detailed in this guide provides a robust starting point for researchers to unlock the therapeutic potential of this promising molecule. The insights gained from these studies will not only define the future research trajectory for this compound but also contribute to the broader understanding of the structure-activity relationships within this important class of compounds.

References

- BenchChem. (2025). A Technical Guide to Piperazin-2-one. BenchChem.

- Dah-Yang, S., et al. (2018). Piperazine derivatives for therapeutic use: a patent review (2010-present).

- The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. (n.d.). Chemenu.

- PubChem. (2026). (3R)-3-isobutyl-1-methyl-piperazin-2-one.

- Piperazine derivatives for therapeutic use: a patent review (2010-present). (2018). Taylor & Francis Online.

- Adani Pharmachem Private Limited. (n.d.).

- MedchemExpress.com. (n.d.).

- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-153.

- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- CymitQuimica. (n.d.). This compound.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adanipharma.net [adanipharma.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Piperazin-2-one Derivatives

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs. Its unique physicochemical properties, including basicity and the ability to engage in multiple hydrogen bond interactions, contribute to favorable pharmacokinetic profiles and target affinity. Within this esteemed class of heterocycles, the piperazin-2-one core represents a synthetically versatile framework for developing novel therapeutics across a wide range of diseases, including cancer, viral infections, and central nervous system (CNS) disorders. This guide provides an in-depth exploration of the known and potential biological targets of piperazin-2-one derivatives, detailing the mechanistic insights and experimental methodologies crucial for their investigation in a drug discovery context.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation and Survival

Piperazin-2-one derivatives have emerged as promising candidates in oncology, with multifaceted mechanisms of action that strike at the heart of cancer cell biology. Their activity often stems from the inhibition of key enzymes and proteins that regulate cell cycle progression, apoptosis, and signal transduction.

A. Kinase Inhibition: A Dominant Paradigm

Protein kinases are a major class of drug targets in oncology, and the piperazin-2-one scaffold is well-suited to generate potent and selective kinase inhibitors. The piperazine ring can serve as a versatile linker to position pharmacophoric elements within the ATP-binding pocket of kinases, while its basic nitrogen can form crucial salt bridges with acidic residues in the hinge region.

Mechanism of Action: Piperazin-2-one-based kinase inhibitors typically function as ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. This disruption of oncogenic signaling pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Experimental Workflow for Kinase Target Identification and Validation:

A robust workflow for identifying and validating kinase targets for a novel piperazin-2-one derivative involves a multi-pronged approach, starting with broad screening and culminating in specific cellular validation.

Caption: Workflow for kinase target identification and validation.

Key Experimental Protocols:

1. Kinome Screening:

-

Principle: To broadly profile the selectivity of a piperazin-2-one derivative against a large panel of kinases. The KINOMEscan® platform, for instance, utilizes an active site-directed competition binding assay to quantify interactions between the test compound and over 480 kinases.

-

Methodology:

-

The test compound is incubated with a panel of DNA-tagged kinases.

-

An immobilized, active-site directed ligand is added to capture kinases that are not inhibited by the test compound.

-

The amount of each kinase bound to the solid support is quantified using qPCR of the DNA tags.

-

The results are reported as the percentage of kinase remaining in solution, which is inversely proportional to the binding affinity of the test compound.

-

2. In Vitro Kinase Assay:

-

Principle: To determine the potency (e.g., IC50) of a piperazin-2-one derivative against a specific, purified kinase. This is a direct measure of the compound's ability to inhibit the enzymatic activity of the target.

-

Methodology:

-

A purified, active kinase is incubated with its specific substrate and ATP in a suitable buffer.

-

The piperazin-2-one derivative is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

B. Farnesyltransferase Inhibition

Some piperazin-2-one derivatives have been designed as bioisosteres of imidazole-containing farnesyltransferase (FTase) inhibitors. FTase is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in cancer.

Mechanism of Action: By inhibiting FTase, these compounds prevent the farnesylation of Ras, a critical step for its membrane localization and subsequent activation of downstream pro-proliferative signaling pathways like the MAPK/ERK pathway.

C. Topoisomerase IIα Inhibition and DNA Intercalation

Certain phenylpiperazine derivatives of 1,2-benzothiazine have demonstrated the ability to inhibit topoisomerase IIα and interact with DNA.

Mechanism of Action: These compounds can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptosis. Some derivatives may also directly intercalate into the DNA helix, further disrupting DNA replication and transcription.

Quantitative Data on Anticancer Activity:

| Compound Class | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Piperazin-2-one derivatives | Farnesyltransferase (putative) | HT-29 (Colon), A549 (Lung) | Cytotoxic | |

| Phenylpiperazine derivatives | Topoisomerase IIα | MCF7 (Breast) | Cytotoxic | |

| Vindoline-piperazine conjugates | Not specified | MDA-MB-468 (Breast) | 1.00 µM | |

| Vindoline-piperazine conjugates | Not specified | HOP-92 (Lung) | 1.35 µM |

II. Antiviral Activity: Halting Viral Replication

The piperazin-2-one scaffold has also been exploited for the development of antiviral agents, with activity reported against both DNA and RNA viruses.

A. Inhibition of Adenovirus DNA Replication

A high-throughput screening of over 25,000 compounds identified a trisubstituted piperazin-2-one derivative, 15D8, as a potent inhibitor of adenovirus (Ad) infection.

Mechanism of Action: Compound 15D8 was found to selectively inhibit Ad DNA replication within the nucleus of infected cells. This targeted inhibition of a critical step in the viral life cycle prevents the production of new viral particles. Further studies are needed to identify the precise viral or host protein that 15D8 interacts with to exert this effect.

B. Targeting HIV Entry and Replication

The broader piperazine scaffold is present in established antiviral drugs, and derivatives have been designed to target key stages of the HIV life cycle.

Mechanism of Action:

-

CCR5 Antagonism: Piperazine derivatives have been designed as CCR5 antagonists. CCR5 is a co-receptor that HIV uses to enter T cells. By blocking this interaction, these compounds prevent the virus from infecting host cells.

-

Protease Inhibition: The piperazine scaffold is found in HIV protease inhibitors like Indinavir. These drugs bind to the active site of the viral protease, preventing it from cleaving the viral polyproteins into their functional components, thus halting viral maturation.

III. Central Nervous System Modulation: Interacting with Neurotransmitter Systems

Piperazine derivatives are well-known for their activity in the central nervous system, with many approved drugs for psychiatric disorders containing this scaffold. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them a valuable class of compounds for treating neurological and psychiatric conditions.

A. Serotonin and Dopamine Receptor Modulation

Many CNS-active piperazines modulate serotonin (5-HT) and dopamine (D2) receptors. The piperazine ring often acts as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal receptor interaction.

Mechanism of Action: Depending on the specific substitutions, piperazine derivatives can act as agonists, partial agonists, or antagonists at various subtypes of serotonin and dopamine receptors. This modulation of monoaminergic pathways is the basis for their use as antidepressants, antipsychotics, and anxiolytics.

B. TRPC6 Activation: A Novel Approach for Alzheimer's Disease

A novel piperazine derivative, cmp2, has been identified as a selective activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.

Mechanism of Action: In the context of Alzheimer's disease, synaptic loss is a major correlate of cognitive decline. Cmp2 has been shown to restore synaptic plasticity in animal models of Alzheimer's by selectively stimulating TRPC6 channels, suggesting a potential disease-modifying therapeutic strategy.

Experimental Workflow for CNS Target Validation:

An In-Depth Technical Guide to the In Silico Modeling of 3-Butyl-1-methylpiperazin-2-one Interactions

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 3-Butyl-1-methylpiperazin-2-one, a novel chemical entity. Given the absence of established biological targets for this specific compound in public-domain literature, this document serves as a methodological whitepaper. It outlines the rigorous, multi-step in silico workflow that a drug discovery professional would employ to hypothesize and validate potential protein targets and binding modes, thereby guiding future experimental validation.

The piperazinone scaffold is a recognized motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties in drug candidates.[1][2] Derivatives have been explored for a range of therapeutic areas, including oncology, with some showing potential activity against targets like the Epidermal Growth Factor Receptor (EGFR).[1] Therefore, for the purpose of this guide, we will use EGFR as a hypothetical, yet plausible, protein target to demonstrate the complete modeling and simulation workflow.

Section 1: The Integrated In Silico Discovery Workflow

The modern drug discovery cascade relies on a synergistic interplay between computational and experimental methods. The in silico workflow is designed to build a scientifically sound hypothesis of molecular interaction, starting from basic structural information and culminating in a dynamic, atom-level understanding of the protein-ligand complex. This process de-risks and prioritizes candidates for expensive and time-consuming laboratory synthesis and testing.

Sources

The Piperazin-2-one Scaffold: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of 3-Butyl-1-methylpiperazin-2-one (CAS Number 1073556-04-3) as a Case Study

Introduction: The Privileged Piperazin-2-one Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across various therapeutic areas. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of this concept.[1] This guide delves into the piperazin-2-one moiety, a derivative that retains the advantageous properties of the piperazine core while offering unique structural and functional attributes.

The piperazin-2-one scaffold, characterized by a six-membered lactam ring with two nitrogen atoms, is a valuable building block in drug discovery.[2] Its structure is known to enhance key drug-like properties such as aqueous solubility and bioavailability.[2] This guide will use this compound (CAS Number: 1073556-04-3), a specific yet largely uncharacterized derivative, as a focal point to explore the synthesis, potential applications, and key considerations for this important class of compounds. While extensive public domain data on this specific molecule is limited, the principles discussed herein are broadly applicable to the wider family of piperazin-2-one derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1073556-04-3 | Internal Database |

| Molecular Formula | C₉H₁₈N₂O | Internal Database |

| Molecular Weight | 170.25 g/mol | Internal Database |

| IUPAC Name | This compound | Internal Database |

Synthetic Strategies for Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives can be approached through various routes, often tailored to achieve specific stereochemistry or substitution patterns. The development of efficient and stereo-controlled synthetic methodologies is crucial for exploring the structure-activity relationships (SAR) of this scaffold.

General Synthetic Approaches

Several robust methods for the synthesis of the piperazin-2-one core have been reported in the literature:

-

Cascade Reactions: Recent advancements have led to the development of one-pot cascade reactions that allow for the formation of multiple bonds in a single operation. These methods offer high efficiency and are well-suited for creating libraries of diverse piperazin-2-one derivatives for high-throughput screening.[3][4]

-

Asymmetric Synthesis: Given the importance of chirality in drug action, enantioselective synthetic routes are of paramount importance.[2] Asymmetric catalytic methods, such as those employing cinchona alkaloid-derived catalysts, have been successfully used to produce C3-substituted piperazin-2-ones with high enantiomeric excess.[5]

-

Cyclization of 1,2-Diamines: A common and versatile approach involves the cyclization of appropriately substituted 1,2-diamines with various reagents. This strategy allows for the introduction of diversity at multiple positions of the piperazin-2-one ring.[6]

Proposed Synthesis of this compound